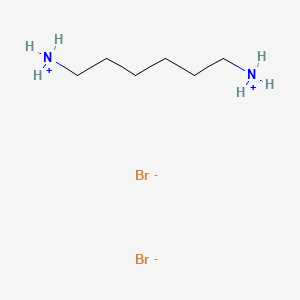

Hexamethylenediammonium dibromide

Description

Hexamethylenediammonium dibromide (C₆H₁₈Br₂N₂; CAS 24731-81-5), also known as hexane-1,6-diaminium dibromide, is a diquaternary ammonium salt characterized by two ammonium groups connected by a hexamethylene chain (-(CH₂)₆-) and counterbalanced by bromide ions. Its molecular weight is 278.032 g/mol, and it crystallizes in monoclinic systems (space group P2₁/a) with extensive hydrogen-bonding networks, forming supramolecular assemblies . This compound is utilized in crystallography, supramolecular chemistry, and as a precursor in organic synthesis.

Properties

CAS No. |

24731-81-5 |

|---|---|

Molecular Formula |

C6H17BrN2 |

Molecular Weight |

197.12 g/mol |

IUPAC Name |

hexane-1,6-diamine;hydrobromide |

InChI |

InChI=1S/C6H16N2.BrH/c7-5-3-1-2-4-6-8;/h1-8H2;1H |

InChI Key |

CRMNBZZUVZXIJF-UHFFFAOYSA-N |

SMILES |

C(CCC[NH3+])CC[NH3+].[Br-].[Br-] |

Canonical SMILES |

C(CCCN)CCN.Br |

Origin of Product |

United States |

Preparation Methods

Hexamethylenediammonium dibromide can be synthesized through the reaction of hexamethylenediamine with hydrobromic acid. The reaction typically occurs in an aqueous solution, where hexamethylenediamine is dissolved in water and hydrobromic acid is added dropwise with constant stirring . The resulting solution is then evaporated to yield hexamethylenediammonium dibromide as a crystalline solid .

In industrial settings, the production of hexamethylenediammonium dibromide may involve more advanced techniques to ensure high purity and yield. These methods often include the use of automated reactors and precise control of reaction conditions such as temperature, pH, and concentration .

Chemical Reactions Analysis

Hexamethylenediammonium dibromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexamethylenediamine oxide under specific conditions.

Reduction: It can be reduced to hexamethylenediamine using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the bromide ions are replaced by other anions such as chloride or sulfate.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hexamethylenediammonium dibromide has a wide range of applications in scientific research:

Catalysis: It is used as a precursor in the synthesis of molybdenum and tungsten sulfide catalysts for hydrodesulfurization reactions.

Herbicide and Weed Control: It has been evaluated for its toxic effects on plant roots and its potential use as an herbicide.

Algaecide for Water Treatment: It exhibits algaecidal activity and is used in water treatment processes.

Material Synthesis: It is used in the synthesis of various materials, including organohalide-based perovskites for solar cell applications.

Mechanism of Action

Hexamethylenediammonium dibromide primarily targets neuronal nicotinic receptors located in autonomic ganglia. These receptors play a crucial role in transmitting signals in both the sympathetic and parasympathetic nervous systems. Hexamethylenediammonium dibromide acts as an antagonist at these receptors, inhibiting their activity and thereby affecting signal transmission.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Trends

- Supramolecular Chemistry : Hexamethylenediammonium dibromide’s flexible backbone enables diverse crystal packing, unlike rigid aromatic QACs .

- Antimicrobial Efficiency : Chain length and spacer rigidity inversely correlate with MIC values; hexamethylene-based compounds are less potent than aromatic QACs .

- Enzyme Reactivation : Dibromides with pyridinium oximes (e.g., K005) outperform traditional reactivators like pralidoxime in VX-inhibited AChE models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.